N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide, also known as NS-304, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective modulator of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in regulating cardiac repolarization.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide works by selectively binding to the hERG potassium channel, which regulates the repolarization of cardiac cells. By modulating the activity of this channel, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide can restore normal heart rhythm and prevent arrhythmias.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects. It can increase the duration of the action potential in cardiac cells, which can help to prevent arrhythmias. It can also increase the refractory period of cardiac cells, which can reduce the likelihood of reentrant arrhythmias. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has a number of advantages for use in lab experiments. It is highly selective for the hERG potassium channel, which reduces the likelihood of off-target effects. It is also relatively stable and easy to synthesize. However, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide. One area of interest is the development of more selective and potent modulators of the hERG potassium channel. Another area of interest is the investigation of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide's potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, the development of new delivery methods for N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide may improve its efficacy and reduce toxicity.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. It has been shown to be a potent and selective modulator of the hERG potassium channel, which is critical for cardiac repolarization. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been found to be effective in restoring normal heart rhythm in animal models of ventricular arrhythmia and atrial fibrillation.
properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c19-29(27,28)17-7-1-14(2-8-17)20-18(24)13-21-9-11-22(12-10-21)15-3-5-16(6-4-15)23(25)26/h1-8H,9-13H2,(H,20,24)(H2,19,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCSEIILANJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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